molecular formula C12H15NO B14608609 Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- CAS No. 58907-90-7

Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-

Cat. No.: B14608609
CAS No.: 58907-90-7
M. Wt: 189.25 g/mol
InChI Key: JMYXFIJVRSRRLN-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of pyrrolo[2,1-b]oxazoles, which are known for their significant biological activity and potential as synthetic intermediates . The unique structure of pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-b]oxazole derivatives can be synthesized starting from various substrates and substituted 2-aminoethanols under a range of conditions. One common method involves tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles in 42–44% yields . Another method involves the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones to azomethine ylides generated in situ by the condensation of L-proline and arylcarbaldehydes .

Industrial Production Methods: Industrial production methods for pyrrolo[2,1-b]oxazole derivatives often involve the use of catalysts and microwave activation to enhance reaction efficiency and selectivity. These methods provide good regio- and stereoselectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[2,1-b]oxazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve specific solvents and temperature controls to ensure optimal yields and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, this compound is used in the development of new chromatographic stationary phases for the separation of racemic mixtures .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- include other pyrrolo[2,1-b]oxazole derivatives, pyrrolopyrazine derivatives, and oxazole derivatives . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness: What sets pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- apart is its specific substitution pattern and the resulting biological activity. The presence of the hexahydro-2-phenyl- group enhances its stability and selectivity in various reactions, making it a unique and valuable compound for research and industrial applications .

Properties

CAS No.

58907-90-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole

InChI

InChI=1S/C12H15NO/c1-2-5-10(6-3-1)11-9-13-8-4-7-12(13)14-11/h1-3,5-6,11-12H,4,7-9H2

InChI Key

JMYXFIJVRSRRLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2N(C1)CC(O2)C3=CC=CC=C3

Origin of Product

United States

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